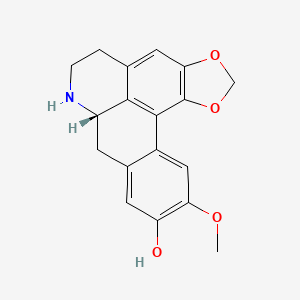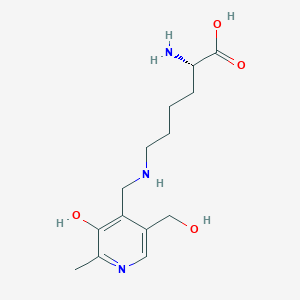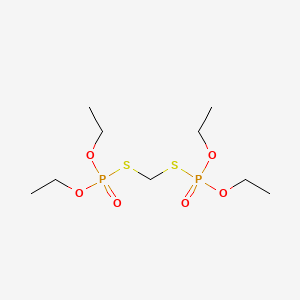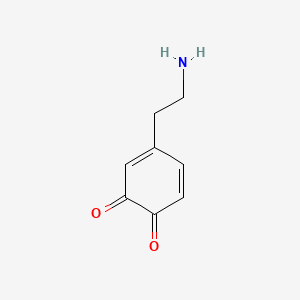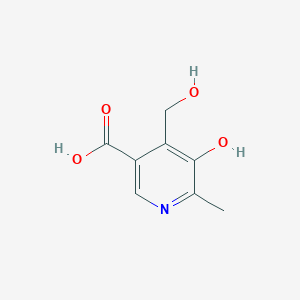
5-Pyridoxinsäure
Übersicht
Beschreibung
5-Pyridoxic acid (5PA), also known as pyridoxine acid, is a metabolite of vitamin B6. It is a small molecule that is involved in many biochemical processes in the body. In recent years, 5PA has gained attention due to its potential therapeutic applications in various diseases.
Wissenschaftliche Forschungsanwendungen
Rolle im Vitamin-B6-Stoffwechsel
5-Pyridoxinsäure ist ein katabolisches Produkt von Vitamin B6 {svg_1}. Vitamin B6 ist ein Oberbegriff, der sechs ineinander umwandelbare Pyridinverbindungen umfasst, darunter Pyridoxin (PN), Pyridoxamin (PM), Pyridoxal (PL) und ihre 5′-phosphorylierten Formen {svg_2}. Diese Verbindungen sind essentielle Nährstoffe für alle Lebewesen, aber nur Mikroorganismen und Pflanzen können die De-novo-Synthese dieses Vitamins durchführen {svg_3}.
Indikator für die Vitamin-B6-Aufnahme
Das Vorhandensein von this compound wurde bei Menschen festgestellt, die hohe Mengen an Vitamin B6 zu sich nehmen {svg_4}. Dies deutet darauf hin, dass this compound möglicherweise als Indikator für die Vitamin-B6-Aufnahme verwendet werden kann.
Beteiligung an enzymatischen Reaktionen
Pyridoxal-5′-phosphat (PLP), eine der Verbindungen von Vitamin B6, dient als Kofaktor für mehr als 140 enzymatische Reaktionen, die hauptsächlich mit der Synthese, dem Abbau und der Umwandlung von Aminosäuren sowie dem Neurotransmitterstoffwechsel verbunden sind {svg_5}. Als katabolisches Produkt von Vitamin B6 könnte this compound indirekt an diesen enzymatischen Reaktionen beteiligt sein.
Rolle bei der Neurotransmitter-Synthese
PLP wird als Coenzym für die Synthese mehrerer Neurotransmitter benötigt, darunter D-Serin, D-Aspartat, L-Glutamat, Glycin, γ-Aminobuttersäure (GABA), Serotonin, Epinephrin, Norepinephrin, Histamin und Dopamin {svg_6}. Angesichts seiner Verbindung zu Vitamin B6 könnte this compound möglicherweise eine Rolle bei der Neurotransmitter-Synthese spielen.
Assoziation mit Neuropathien
Zustände, die zu einer Erhöhung des PLP-Spiegels führen, wie z. B. genetische und Ernährungszustände, sind dafür bekannt, motorische und sensorische Neuropathien zu verursachen {svg_7}. Da this compound mit dem Vitamin-B6-Stoffwechsel zusammenhängt, könnte sie mit diesen Neuropathien in Verbindung gebracht werden.
Bedeutung bei epileptischen Enzephalopathien
Ein Mangel an PLP in der Zelle ist an mehreren Krankheiten beteiligt, das bemerkenswerteste Beispiel sind die Vitamin-B6-abhängigen epileptischen Enzephalopathien {svg_8}. Angesichts seiner Rolle im Vitamin-B6-Stoffwechsel könnte this compound möglicherweise an diesen Erkrankungen beteiligt sein.
Assoziation mit dem Risiko für Darmkrebs
Eine Studie ergab, dass Serum-PLP und die Summe von PLP und PL umgekehrt mit dem Darmkrebsrisiko assoziiert waren, während PAr (das Verhältnis von 4-Pyridoxinsäure zur Summe von PLP und PL) positiv mit dem Darmkrebsrisiko assoziiert war {svg_9}. Dies deutet auf eine mögliche Rolle von this compound beim Darmkrebsrisiko hin.
Potenzielle Rolle bei Entzündungen und oxidativem Stress
Die positive Assoziation von PAr mit dem Darmkrebsrisiko deutete auf die potenzielle Rolle von Entzündungen und oxidativem Stress bei der Darmkrebserkrankung hin {svg_10}. Da this compound Teil des PAr-Verhältnisses ist, könnte es an Entzündungen und oxidativem Stress beteiligt sein.
Zukünftige Richtungen
: Xu, J., Clare, C. E., Brassington, A. H., Sinclair, K. D., & Barrett, D. A. (2020). Comprehensive and quantitative profiling of B vitamins and related compounds in the mammalian liver. Journal of Chromatography B, Analytical Technologies in the Biomedical and Life Sciences, 1136, 121884. Read more
Wirkmechanismus
Target of Action
5-Pyridoxic acid, also known as Pyridoxal 5’-phosphate (PLP), is the active form of vitamin B6 . It serves as a coenzyme in more than 140 enzyme reactions in amino acid, glucose, and lipid metabolism . It plays a pivotal role in biochemical processes including transamination, decarboxylation, and glycogen phosphorylase activity .
Mode of Action
5-Pyridoxic acid is converted to pyridoxal 5’-phosphate in the body, which is an important coenzyme for the synthesis of amino acids, neurotransmitters (serotonin, norepinephrine), sphingolipids, and aminolevulinic acid . It is involved in the metabolism of proteins, lipids, and carbohydrates, and in processes essential for the synthesis or metabolism of hemoglobin, neurotransmitters, nucleic acids, one-carbon units, immunomodulatory metabolites .
Biochemical Pathways
5-Pyridoxic acid affects various biochemical pathways. It serves as a cofactor for more than 140 enzymatic reactions, mainly associated with synthesis, degradation, and interconversion of amino acids and neurotransmitter metabolism . PLP-dependent enzymes are also involved in various physiological processes, including biologically active amine biosynthesis, lipid metabolism, heme synthesis, nucleic acid synthesis, protein and polyamine synthesis, and several other metabolic pathways .
Pharmacokinetics
The absorption of 5-Pyridoxic acid involves its dephosphorylation catalyzed by a membrane-bound alkaline phosphatase . Those products and nonphosphorylated forms in the digestive tract are absorbed by diffusion, which is driven by trapping of the vitamin as 5′-phosphates through the action of phosphorylation (by a pyridoxal kinase) in the jejunal mucosa . Pyridoxine is mainly metabolized to 4-pyridoxic acid, an inactive compound, formed by the action of hepatic aldehyde oxidase on free pyridoxal .
Result of Action
5-Pyridoxic acid plays a critical role in both the innate and adaptive immune responses . A variety of disease conditions have repeatedly been found to be associated with low levels of plasma PLP, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), cardiovascular disease, deep vein thrombosis, diabetes, and cancer . An inverse relationship has been found between the inflammatory marker C-reactive protein (CRP) and plasma PLP status .
Action Environment
The action of 5-Pyridoxic acid can be influenced by environmental factors. For instance, most of the extemporaneously prepared liquids from dietary supplements were found to be stable at room temperature (protected from light) after 24 hours but unstable after 4 hours when exposed to light . A key photodegradation product of PLP in water was confirmed as 4-pyridoxic acid 5′-phosphate (PAP) . Therefore, proper storage of aqueous PLP is crucial for maintaining its stability and efficacy .
Eigenschaften
IUPAC Name |
5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4/c1-4-7(11)6(3-10)5(2-9-4)8(12)13/h2,10-11H,3H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJZTVPVXKYQRJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501177128 | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
524-07-2 | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=524-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Pyridoxic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000524072 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-4-(hydroxymethyl)-6-methyl-3-pyridinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501177128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-PYRIDOXIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDF4ZG9Z7H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



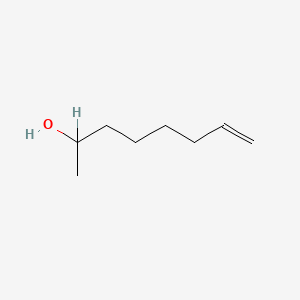

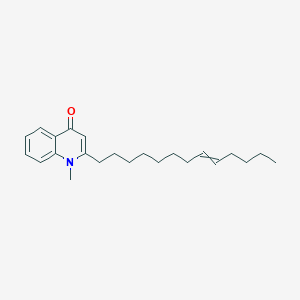

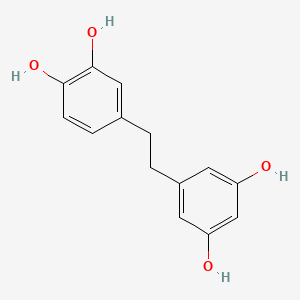
![(1S,3R,4R,5R)-3,4-Bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B1208458.png)


